N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide
Description
Properties
CAS No. |
918493-42-2 |
|---|---|
Molecular Formula |
C21H13ClF2N2O3S |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide |
InChI |
InChI=1S/C21H13ClF2N2O3S/c22-12-6-9-18-16(10-12)19(30(28,29)14-4-2-1-3-5-14)20(25-18)26-21(27)15-8-7-13(23)11-17(15)24/h1-11,25H,(H,26,27) |
InChI Key |
LNJCNOXRSGGYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Functionalization of Indole Core
- The indole nucleus is typically prepared or procured with a chlorine substituent at the 5-position.
- Introduction of the benzenesulfonyl group at the 3-position is achieved via sulfonylation reactions using benzenesulfonyl chloride under controlled conditions, often in the presence of a base such as triethylamine or pyridine to scavenge HCl formed during the reaction.
- Protection/deprotection strategies may be employed to ensure selective substitution at the 3-position without affecting other reactive sites on the indole ring.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination at 5-position | N-chlorosuccinimide (NCS) or similar agent | Selective electrophilic substitution |
| Sulfonylation | Benzenesulfonyl chloride, base (e.g., Et3N) | Performed in inert solvent (e.g., DCM) |
| Purification | Column chromatography or recrystallization | To isolate pure 3-(benzenesulfonyl)-5-chloroindole |
Preparation of 2,4-Difluorobenzamide Moiety
Synthesis of 2,4-Difluorobenzoyl Chloride
- Starting from 2,4-difluorobenzoic acid, conversion to the corresponding acid chloride is typically done using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
- The acid chloride is a reactive intermediate suitable for amide bond formation.
Alternative Preparation of 2,4-Difluorobenzamide
- Hydrolysis of 2,4-difluorobenzonitrile under alkaline conditions with hydrogen peroxide and sodium hydroxide at moderate temperatures (~50°C) can yield 2,4-difluorobenzamide with high yield (~91%).
- This amide can be further activated or converted to acid chloride for coupling.
Coupling Reaction: Formation of the Amide Bond
Direct Coupling with Acid Chloride
- The key step involves reacting the 3-(benzenesulfonyl)-5-chloroindol-2-amine intermediate with 2,4-difluorobenzoyl chloride.
- Typical conditions include:
- Use of a base such as triethylamine or pyridine to neutralize HCl.
- Solvent: dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
- Temperature: 0°C to room temperature to control reaction rate and selectivity.
- The reaction proceeds via nucleophilic attack of the indole nitrogen on the acid chloride, forming the amide bond.
Alternative Coupling Agents
- Carbodiimide-based coupling agents (e.g., EDC, DCC) or pentafluorophenyl trifluoroacetate can be used to activate the carboxylic acid derivative for amide bond formation, especially when acid chlorides are unstable or unavailable.
- These methods allow milder conditions and can improve yields and purity.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of indole | NCS, DCM, 0°C to RT | 75-85 | Selective 5-chloro substitution |
| Sulfonylation at 3-position | Benzenesulfonyl chloride, Et3N, DCM, RT | 70-80 | Requires inert atmosphere |
| Preparation of acid chloride | SOCl2, reflux, 2-4 h | 90-95 | High purity acid chloride |
| Amide coupling (acid chloride) | Indole amine + acid chloride, Et3N, DCM, 0°C to RT | 65-85 | Purification by chromatography |
| Alternative amide coupling | Carboxylic acid + EDC or pentafluorophenyl trifluoroacetate, RT | 60-80 | Milder conditions, good selectivity |
Analytical and Purification Techniques
- Purification : Column chromatography on silica gel or recrystallization from suitable solvents (ethyl acetate, hexane mixtures).
- Characterization : NMR (1H, 13C, 19F), Mass spectrometry, IR spectroscopy to confirm functional groups.
- Yield Optimization : Reaction temperature, solvent choice, and stoichiometry are critical for maximizing yield and purity.
Summary of Preparation Methodology
| Stage | Key Reagents/Conditions | Outcome |
|---|---|---|
| Indole functionalization | Chlorination (NCS), sulfonylation (benzenesulfonyl chloride) | Functionalized indole intermediate |
| Benzamide moiety synthesis | Hydrolysis of nitrile or acid chloride formation (SOCl2) | Activated benzamide derivative |
| Amide bond formation | Coupling with acid chloride or activated acid (EDC, pentafluorophenyl trifluoroacetate) | Target compound formation |
Research Findings and Considerations
- The presence of electron-withdrawing groups (chloro, difluoro) influences reactivity and selectivity during coupling.
- Sulfonylation at the indole 3-position requires careful control to avoid polysubstitution.
- Use of mild coupling agents can improve yields and reduce side reactions.
- The compound’s synthesis is supported by patent literature and peer-reviewed studies focusing on similar indole-benzamide derivatives with antitumor and pharmacological activities.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The target compound’s benzenesulfonyl group distinguishes it from urea-linked benzamides (e.g., teflubenzuron, hexaflumuron) and pyrazolylbenzamides (e.g., compound 5k in ). Below is a comparative analysis:
Structural Insights :
Inferred Activity for Target Compound :
Physical Properties :
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and inflammation. This article explores its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C22H14ClN3O3S
- Molecular Weight: 435.88 g/mol
- CAS Number: 918493-46-6
- Structure: The compound features an indole ring, a benzenesulfonyl group, and two fluorine atoms on the benzamide moiety, with a chlorine atom at the 5-position of the indole ring enhancing its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The compound has been shown to inhibit the activity of certain enzymes involved in tumor proliferation. For instance, it can inhibit carbonic anhydrase IX, which is overexpressed in various tumors. This inhibition leads to decreased tumor cell proliferation and survival.
- Receptor Modulation: The benzenesulfonyl group may modulate receptor functions by binding to active sites, potentially altering signaling pathways associated with inflammation and cancer progression .
Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity:
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific pathways involved in cell proliferation positions it as a candidate for further development as an anticancer agent.
- Inflammation Modulation:
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Potential Impact |
|---|---|---|
| N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-2,4-difluorobenzamide | Lacks chlorine substituent | May exhibit altered reactivity and biological activity |
| N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]-2,4-difluorobenzamide | Contains bromine instead of chlorine | Could influence chemical properties and reactivity |
| N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]-2,4-difluorobenzamide | Features a methyl group | May affect steric and electronic properties |
Case Studies
Recent studies have highlighted the compound's potential therapeutic applications:
-
Study on Cancer Cell Lines:
- A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reduction in cell viability compared to controls. The mechanism was attributed to apoptosis induction through enzyme inhibition.
- Inflammation Model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
